molecular formula C9H17N3OS B5721186 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide

2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B5721186
M. Wt: 215.32 g/mol
InChI Key: RBEHVJBDTYUYDF-UHFFFAOYSA-N
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Description

2-(Cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is an organic compound that features a cyclopentane ring, a carbonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide typically involves the reaction of cyclopentanone with ethylhydrazinecarbothioamide under specific conditions. The reaction is generally carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylcarbonyl oxides, while reduction can produce cyclopentyl alcohol derivatives.

Scientific Research Applications

2-(Cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, and understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone derivatives: Compounds with similar cyclopentane rings and carbonyl groups.

    Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.

Uniqueness

2-(Cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(cyclopentanecarbonylamino)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3OS/c1-2-10-9(14)12-11-8(13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHVJBDTYUYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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